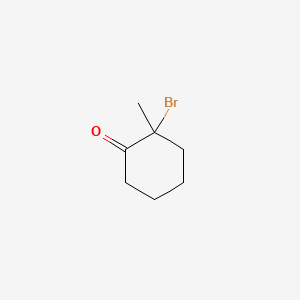

2-Bromo-2-methylcyclohexanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-2-methylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6(7)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPGPYHKXNYPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307382 | |

| Record name | 2-Bromo-2-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-47-9 | |

| Record name | 2-Bromo-2-methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 2 Methylcyclohexanone

Direct Halogenation of 2-Methylcyclohexanone (B44802)

Direct halogenation involves the introduction of a bromine atom at the alpha-carbon (the carbon adjacent to the carbonyl group) of 2-methylcyclohexanone. brainly.com This transformation is a key step in the synthesis of various complex organic molecules. impurity.com

The bromination of 2-methylcyclohexanone is frequently carried out under acidic conditions. The presence of an acid catalyst is crucial as it accelerates the reaction rate. masterorganicchemistry.commasterorganicchemistry.com This method offers a reliable route to 2-bromo-2-methylcyclohexanone. pressbooks.pub

Keto-enol tautomerism is a fundamental concept in understanding the acid-catalyzed bromination of ketones. masterorganicchemistry.combyjus.com In this equilibrium, the ketone (keto form) isomerizes to an enol form, which is an alkene with a hydroxyl group on one of the double-bonded carbons. byjus.com

Under acidic conditions, the carbonyl oxygen of 2-methylcyclohexanone is protonated, which facilitates the formation of the enol tautomer. masterorganicchemistry.com This enol is the active nucleophile in the reaction. masterorganicchemistry.com The more substituted enol is generally more stable and its formation is favored. echemi.com Consequently, the bromination occurs at the more substituted α-carbon, leading to the formation of this compound. libretexts.orgopenstax.org The reaction mechanism involves the nucleophilic attack of the enol's carbon-carbon double bond on the electrophilic bromine molecule. masterorganicchemistry.com

The formation of the enol is the rate-determining step in this reaction. libretexts.org This is supported by kinetic studies which show that the rate of halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration. openstax.orglibretexts.org

In acidic media, the formation of the more substituted enol is thermodynamically favored, leading to the preferential formation of this compound. echemi.com The stability of the enol intermediate plays a significant role in determining the regioselectivity of the bromination. brainly.com

Kinetic investigations have shown that the rate-determining step is the formation of the enol. libretexts.org The rate of acid-catalyzed halogenation follows second-order kinetics, being dependent on the concentrations of both the ketone and the acid. pressbooks.pubopenstax.org This implies that the halogen is not involved in the slowest step of the reaction. openstax.orglibretexts.org Studies on the acid-catalyzed bromination of various ketones have provided valuable data on the kinetics and thermodynamics of the enolization process. acs.orgacs.org

If the alpha-carbon is a chiral center, the formation of the planar enol intermediate leads to racemization. masterorganicchemistry.com For instance, an optically active sample of 2-methylcyclohexanone would become a racemic mixture upon acid-catalyzed bromination because the achiral enol can be attacked from either face with equal probability. masterorganicchemistry.com

The choice of solvent and reaction temperature significantly influences the outcome of the bromination of 2-methylcyclohexanone. Acetic acid is a commonly used solvent for this reaction. libretexts.orguobabylon.edu.iq The use of methanol (B129727) as a solvent has also been reported to favor bromination at the less substituted carbon in some cases. orgsyn.org

Temperature control is crucial to minimize the formation of byproducts, such as polybrominated compounds. asianpubs.org For instance, in the synthesis of 2-bromo-4-methylcyclohexan-1-one, maintaining a lower temperature helps to minimize side reactions.

One study on the bromination of 2-methylcyclohexanone with trifluoromethanesulfonic anhydride (B1165640) and magnesium bromide in ether at 0°C reported a high yield of this compound (77-84%), with only a small amount of the 2-bromo-6-methylcyclohexanone isomer being formed (6-9%). pharm.or.jp

Various brominating agents can be employed for the synthesis of this compound. The selection of the reagent can influence the regioselectivity and yield of the reaction.

Molecular bromine (Br₂) is a widely used and effective reagent for the bromination of ketones in the presence of an acid catalyst. masterorganicchemistry.comsci-hub.se The reaction is typically performed in a suitable solvent like acetic acid. pressbooks.pubuobabylon.edu.iq

The reaction of 2-methylcyclohexanone with bromine in acetic acid yields this compound as the major product. openstax.orguobabylon.edu.iq This is because the reaction proceeds through the more stable, more substituted enol intermediate. openstax.org

Below is a table summarizing research findings on the bromination of ketones using molecular bromine:

| Starting Material | Brominating Agent | Solvent | Key Findings | Reference |

| 2-Methylcyclohexanone | Br₂ | Acetic Acid | Forms this compound as the primary product. | openstax.org |

| Ketones | Br₂ / Acid | - | Acid catalyzes the formation of the enol, which is the active nucleophile. | masterorganicchemistry.com |

| Aldehydes and Ketones | Br₂ | Acetic Acid | A common laboratory method for α-halogenation. | pressbooks.pub |

| 3-Methyl-2-butanone | Br₂ | Methanol | Bromination occurs at the less substituted carbon. | orgsyn.org |

It is important to note that while molecular bromine is effective, it is also a hazardous substance, which has led to the development of alternative brominating agents. sci-hub.se

Reagents and Reagent Systems for Bromination

Application of N-Bromosuccinimide (NBS) in Specific Solvents

N-Bromosuccinimide (NBS) is a widely used reagent for the allylic and benzylic bromination of hydrocarbons, and it also serves as a convenient source of bromine for the α-bromination of carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com The use of NBS for the synthesis of α-bromo ketones offers advantages over molecular bromine, as it provides a low, constant concentration of Br₂, which can help to minimize side reactions such as polybromination. masterorganicchemistry.com The reaction is often carried out in solvents like carbon tetrachloride, chloroform, or methanol. thieme-connect.de The bromination of ketones with NBS can be catalyzed by various substances, including silica-supported sodium bicarbonate, p-toluenesulfonic acid, and copper(II) triflate, among others. researchgate.net

For the synthesis of this compound, the reaction of 2-methylcyclohexanone with NBS would proceed via an enol or enolate intermediate. Under acidic conditions, the reaction is catalyzed by the formation of the enol. libretexts.orglibretexts.org The more substituted enol is generally more stable, leading to the preferential formation of the more substituted α-bromo ketone. libretexts.org

Table 1: Application of NBS in the Synthesis of α-Bromo Ketones

| Catalyst/Condition | Substrate | Product | Solvent | Additional Notes | Reference |

| β-cyclodextrin | Tetrahydropyranyl ethers | Oxidative deprotection | Water | User-friendly procedure at room temperature. organic-chemistry.org | organic-chemistry.org |

| MoO₂Cl₂ | β-hydroxycarbonyl compounds | α-brominated 1,3-dicarbonyl compounds | Not specified | Mild conditions, good yields. organic-chemistry.org | organic-chemistry.org |

| Visible light | Alkanes | Alkyl bromides | Benzene | Site-selective intermolecular C-H bromination. acs.org | acs.org |

| Radical initiator | Alkenes (allylic position) | Allylic bromides | CCl₄ | Known as the Wohl-Ziegler reaction. masterorganicchemistry.com | masterorganicchemistry.com |

Exploration of Other Brominating Agents (e.g., PBr₃)

Phosphorus tribromide (PBr₃) is another reagent that can be employed for the bromination of ketones. brainly.com It is commonly used for the conversion of alcohols to alkyl bromides. libretexts.org In the context of ketones, PBr₃ can act as a source of bromine for α-bromination. The reaction of 2-methylcyclohexanone with PBr₅, a related phosphorus halide, has been reported to yield α,α'-dibrominated ketones. asianpubs.org The use of PBr₃ for the synthesis of this compound is plausible, likely proceeding through the enol form of the ketone. brainly.com

Other brominating agents reported in the literature for the synthesis of α-bromo ketones include dioxane dibromide, tribromoisocyanuric acid (TBCA), and bromotrimethylsilane. researchgate.net

Regioselectivity in the Formation of this compound

The bromination of unsymmetrical ketones like 2-methylcyclohexanone can potentially yield two different regioisomers: this compound and 2-bromo-6-methylcyclohexanone. The factors that govern which isomer is preferentially formed are a central topic in the study of α-halogenation reactions.

Steric and Electronic Factors Governing α-Substitution

The regioselectivity of α-halogenation is controlled by both steric and electronic factors. brainly.comncert.nic.in Electronically, the stability of the intermediate enol or enolate determines the position of substitution. libretexts.orgmsu.edu The enol formed at the more substituted carbon is generally more stable due to hyperconjugation, leading to the formation of the thermodynamically favored product. masterorganicchemistry.com

Steric hindrance also plays a significant role. brainly.comrsc.org The approach of the brominating agent to the α-carbon can be hindered by bulky substituents. In the case of 2-methylcyclohexanone, the methyl group exerts a steric influence. However, under thermodynamic control, the electronic effect favoring the more substituted enol often dominates.

Preferential Bromination at the More Substituted α-Carbon

Under acidic conditions, the bromination of 2-methylcyclohexanone typically occurs preferentially at the more substituted α-carbon, yielding this compound as the major product. libretexts.orglibretexts.orgbrainly.com This is because the reaction proceeds through the more stable, more substituted enol intermediate. libretexts.orglibretexts.org The rate-determining step in acid-catalyzed halogenation is the formation of the enol. libretexts.orglibretexts.orgmasterorganicchemistry.com

The use of certain reagents can further enhance this selectivity. For instance, chlorination of 2-methylcyclohexanone with sulfuryl chloride in carbon tetrachloride gives 2-chloro-2-methylcyclohexanone (B81787) with high selectivity. thieme-connect.de Similarly, bromination of 2-methylcyclohexanone with bromine in acetic acid yields this compound. libretexts.org

Table 2: Regioselectivity in the Halogenation of 2-Methylcyclohexanone

| Reagent | Product(s) | Conditions | Key Factor | Reference |

| Br₂/Acetic Acid | This compound | Acid-catalyzed | Formation of the more stable enol. libretexts.org | libretexts.org |

| SO₂Cl₂/CCl₄ | 2-Chloro-2-methylcyclohexanone | Not specified | High selectivity for the more substituted carbon. thieme-connect.de | thieme-connect.de |

| PCl₅ | Mixture of 1-chloro-2-methylcyclohexene (B95601) and 2-chloro-3-methylcyclohexene | Not specified | Reaction with the ketone leads to different products. asianpubs.org | asianpubs.org |

| LDA, then alkylating agent | 2-Alkyl-6-methylcyclohexanone | Kinetic control | Formation of the less substituted enolate. rsc.orgorgsyn.org | rsc.orgorgsyn.org |

Theoretical Studies on Regiochemical Control in Halogenation

Theoretical studies, often employing computational methods like ab initio and density functional theory (DFT), have been used to investigate the mechanisms and selectivity of organic reactions, including halogenation. acs.org These studies can provide insights into the transition state geometries and energies, helping to rationalize the observed regioselectivity. For instance, theoretical calculations can model the relative stabilities of the different possible enol or enolate intermediates in the halogenation of 2-methylcyclohexanone, thereby predicting the major product. The introduction of methyl substituents on a bicyclic system was studied to influence steric and electronic parameters and thus the regioselectivity of a cyclization reaction. uni-muenchen.de

Alternative Synthetic Routes to Analogous Halogenated Cyclohexanones

While the direct halogenation of ketones is a common method, alternative routes exist for the synthesis of halogenated cyclohexanones and their analogs. One such method involves the Favorskii rearrangement of α-halo ketones, which leads to carboxylic acid derivatives and, in the case of cyclic α-halo ketones, can result in ring contraction. sathyabama.ac.in

Another approach is the synthesis of α-haloketones from enol borinates. This method allows for the regiospecific synthesis of α-bromo- and α-chloroketones in high yields by reacting an enol borinate with NBS or N-chlorosuccinimide (NCS). cdnsciencepub.com This technique avoids the formation of isomeric mixtures that can occur with direct halogenation methods. cdnsciencepub.com

Furthermore, the synthesis of chalcones from cyclohexanone (B45756) and substituted benzaldehydes provides a pathway to functionalized cyclohexanone derivatives. acs.orgnih.gov While not a direct route to halogenated cyclohexanones, this highlights the versatility of cyclohexanone as a starting material for a variety of cyclic compounds.

Strategies for Controlling Isomer Formation

The regioselectivity of the α-bromination of unsymmetrical ketones is highly dependent on the reaction conditions, particularly whether the reaction proceeds under kinetic or thermodynamic control. nih.govresearchgate.net In acidic solutions, the halogenation of an unsymmetrical ketone typically results in the halogenating of the more substituted alkyl group. wikipedia.org Conversely, under basic conditions, halogenation tends to occur at the less substituted alkyl group. wikipedia.org

One effective method for the regioselective synthesis of this compound involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a magnesium bromide (MgBr₂) or a Grignard reagent like methylmagnesium bromide (MeMgBr). pharm.or.jp This approach favors bromination at the more substituted carbon atom. For instance, the reaction of 2-methylcyclohexanone with MeMgBr and Tf₂O results in a high yield of this compound, with only a minor amount of the 2-bromo-6-methylcyclohexanone isomer being formed. pharm.or.jp The use of MgBr₂ with Tf₂O provides similar regioselectivity. pharm.or.jp This preference is attributed to the formation of the more substituted, and thus more stable, enol or enolate intermediate under these reaction conditions. brainly.comfiveable.me

Another approach involves the direct bromination using reagents like bromine (Br₂) or phosphorus tribromide (PBr₃). brainly.com These reactions also tend to favor the formation of the thermodynamically more stable product, which is the one brominated at the more substituted α-carbon. brainly.comasianpubs.org However, these methods can sometimes lead to complex mixtures, including polybrominated products. asianpubs.orgasianpubs.org Careful control of reaction parameters, such as temperature, is crucial. For example, maintaining a low temperature during bromination can enhance the selectivity for the desired isomer. orgsyn.org

A bromide/bromate couple (such as NaBr/NaBrO₃) in an aqueous acidic medium has also been presented as a method for regioselective bromination at the α-carbon of ketones. rsc.org

The following table summarizes the yields of isomeric products from the bromination of 2-methylcyclohexanone using different reagents.

| Reagent System | This compound Yield (%) | 2-Bromo-6-methylcyclohexanone Yield (%) | Reference |

|---|---|---|---|

| MeMgBr / Tf₂O | 84 | 6 | pharm.or.jp |

| MgBr₂ / Tf₂O | 77 | 9 | pharm.or.jp |

Stereoselective Approaches in α-Haloketone Synthesis

Achieving stereoselectivity in the synthesis of α-haloketones, including this compound, is a significant area of research, often employing asymmetric catalysis. acs.org Organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of ketones. rsc.org Chiral catalysts, such as C₂-symmetric imidazolidinones, can facilitate the formation of one enantiomer over the other with high enantiomeric excess (ee). rsc.org These catalysts work by forming a chiral enamine intermediate with the ketone, which then reacts with a bromine source in a stereocontrolled manner.

While direct asymmetric bromination of 2-methylcyclohexanone to yield enantiomerically enriched this compound is a subject of ongoing research, the principles have been established with other cyclic ketones. rsc.org The development of ketone-based brominating agents (KBAs) has also contributed to practical and highly enantioselective α-bromination of aldehydes, a principle that holds promise for ketone substrates as well. acs.org

Furthermore, stereoselective synthesis can be achieved through multi-step sequences. For example, a highly stereoselective synthesis of a key intermediate for 1β-methylcarbapenems was achieved using a Reformatsky reaction of a 3-(2-bromopropionyl)-2-oxazolidone derivative. doi.org This highlights how the stereochemistry of related α-bromo carbonyl compounds can be controlled with high precision. The reduction of 2-methylcyclohexanone itself is a stereoselective process, indicating the inherent facial bias of the molecule that can be exploited in synthetic design. ethernet.edu.etinflibnet.ac.in

The choice of brominating agent and reaction conditions is critical for achieving the desired stereochemical outcome. The development of new chiral catalysts and brominating agents continues to advance the field of asymmetric α-halogenation, paving the way for more efficient and selective syntheses of compounds like this compound. acs.orgrsc.org

Reaction Mechanisms and Mechanistic Investigations

Detailed Analysis of Enol and Enolate Intermediate Formation

The initial and often rate-determining step in the bromination of 2-methylcyclohexanone (B44802) is the formation of a reactive intermediate, which can be either an enol or an enolate, depending on the reaction conditions. utexas.edulibretexts.org Carbonyl compounds that possess alpha hydrogens, such as 2-methylcyclohexanone, can form these isomers. utexas.edu

Under acidic conditions, the reaction proceeds through an enol intermediate. utexas.edu In basic media, an enolate ion is formed. ucsb.edu Both enols and enolates are significantly more nucleophilic at the alpha-carbon than the corresponding ketone, making them susceptible to electrophilic attack. utexas.edulibretexts.org

Protonation and Deprotonation Steps in Acid-Catalyzed Reactions

In acid-catalyzed reactions, the formation of the enol from 2-methylcyclohexanone is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.comlibretexts.org This initial protonation makes the carbonyl group more electrophilic and enhances the acidity of the alpha-hydrogens. masterorganicchemistry.com A weak base, which can be the solvent or the conjugate base of the acid catalyst, then removes a proton from the more substituted alpha-carbon. masterorganicchemistry.comlibretexts.org This deprotonation results in the formation of the enol, a species containing a carbon-carbon double bond and a hydroxyl group. utexas.edu The formation of the more substituted enol is generally favored due to the greater stability of more highly substituted double bonds. libretexts.orgopenstax.org

Resonance Stabilization of Enolate Intermediates

Under basic conditions, a base removes a proton from the alpha-carbon of 2-methylcyclohexanone to form an enolate ion. ucsb.edulibretexts.org The stability of this enolate intermediate is a key factor in its formation. The negative charge on the alpha-carbon is delocalized onto the more electronegative oxygen atom through resonance. masterorganicchemistry.com This delocalization significantly stabilizes the conjugate base, making the alpha-hydrogens of the ketone considerably more acidic than those of a simple alkane. masterorganicchemistry.commnstate.edu

The enolate ion is an ambident nucleophile, meaning it can react at either the alpha-carbon or the oxygen atom. msu.edu However, in reactions such as bromination, the attack predominantly occurs at the carbon atom. msu.edu

Electrophilic Attack by Bromine Species

Once the enol or enolate intermediate is formed, it rapidly reacts with an electrophilic bromine species, typically molecular bromine (Br₂). utexas.edulibretexts.org The electron-rich double bond of the enol or the negatively charged carbon of the enolate acts as a nucleophile, attacking one of the bromine atoms and displacing a bromide ion. masterorganicchemistry.com

In an acid-catalyzed reaction, the enol attacks the bromine molecule, leading to the formation of a new carbon-bromine bond at the alpha-position and an oxonium ion intermediate. libretexts.org This intermediate is then deprotonated, often by the bromide ion generated in the previous step, to yield the final product, 2-bromo-2-methylcyclohexanone, and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

In base-catalyzed reactions, the more nucleophilic enolate anion readily attacks the bromine molecule. ucsb.edu This reaction is generally faster than the acid-catalyzed counterpart. utexas.edu

Rate-Determining Steps in Bromination Reactions

In base-catalyzed halogenation, the formation of the enolate ion is also the rate-determining step. ucsb.edu The subsequent reaction with the halogen is very fast. ucsb.edu

Influence of Catalysis on Reaction Pathways and Selectivity

The choice of catalyst, whether acidic or basic, has a profound influence on the reaction pathway and the regioselectivity of the bromination of unsymmetrical ketones like 2-methylcyclohexanone.

Under acidic (thermodynamic) conditions, the more stable, more substituted enol is preferentially formed. stackexchange.com This leads to the major product being the one where the bromine atom is attached to the more substituted alpha-carbon. For 2-methylcyclohexanone, this results in the formation of this compound. libretexts.orgopenstax.org

Conversely, under basic (kinetic) conditions, the kinetically favored enolate is formed by removing the most accessible proton, which is typically on the less substituted alpha-carbon. stackexchange.com However, with certain bases and reaction conditions that allow for equilibrium, the thermodynamically more stable, more substituted enolate can be favored. stackexchange.com The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate. libretexts.orgmasterorganicchemistry.com In contrast, weaker bases like sodium hydroxide (B78521) or alkoxides can lead to an equilibrium mixture that favors the thermodynamic enolate. masterorganicchemistry.comstackexchange.com

Furthermore, in base-catalyzed halogenations, polyhalogenation can be a significant side reaction. ucsb.eduyoutube.com The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens, making the monohalogenated product more reactive than the starting ketone. mnstate.edu This can lead to the formation of di- and poly-brominated products, making it difficult to stop the reaction at the monobromination stage under basic conditions. libretexts.orgyoutube.com Acid-catalyzed bromination, on the other hand, is generally easier to control to yield the monobrominated product. youtube.com

Recent research has also explored the use of novel catalytic systems to improve selectivity and efficiency. For instance, transition-metal-free aerobic bromination promoted by ionic liquids has been shown to offer controllable chemoselectivity in the bromination of various substrates. nih.govacs.org

Reactivity and Synthetic Transformations of 2 Bromo 2 Methylcyclohexanone

Elimination Reactions

Elimination reactions of 2-Bromo-2-methylcyclohexanone are a key method for the synthesis of α,β-unsaturated ketones, which are valuable building blocks in the construction of more complex molecules. libretexts.orglibretexts.org

Conversion to α,β-Unsaturated Cyclohexenones (e.g., 2-Methyl-2-cyclohexenone)

The dehydrobromination of this compound is a common method for preparing 2-methyl-2-cyclohexenone. libretexts.orglibretexts.org This transformation is typically achieved by treating the α-bromo ketone with a base. libretexts.orglibretexts.org The resulting product, 2-methyl-2-cyclohexenone, is a conjugated system where the carbon-carbon double bond is in conjugation with the carbonyl group. libretexts.org

The synthesis of this compound itself is often accomplished through the bromination of 2-methylcyclohexanone (B44802). libretexts.orgbrainly.com This reaction generally proceeds in an acidic medium, such as acetic acid, and favors the substitution at the more substituted α-carbon due to the stability of the corresponding enol intermediate. libretexts.orgpressbooks.pub

E2 Elimination Pathways and Stereochemical Requirements

The conversion of this compound to 2-methyl-2-cyclohexenone typically proceeds through an E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org This pathway is a concerted, single-step process where a base removes a proton from a β-carbon while the bromide ion departs from the α-carbon, leading to the formation of a double bond. youtube.compressbooks.pub

A critical aspect of the E2 reaction is its stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and the leaving group (bromine). libretexts.orgnumberanalytics.comlibretexts.org In the context of a cyclohexane (B81311) ring, this translates to a requirement for both the β-hydrogen and the bromine atom to occupy axial positions in a trans-diaxial conformation. libretexts.orglibretexts.orgyoutube.com This specific geometric arrangement allows for the optimal overlap of the orbitals involved in the transition state. numberanalytics.comyoutube.com The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. pressbooks.pubmasterorganicchemistry.com

Role of Base Selection and Reaction Conditions in Elimination

The choice of base and reaction conditions plays a crucial role in directing the outcome of the reaction towards elimination. Strong, non-nucleophilic, and sterically hindered bases are often employed to favor E2 elimination over competing substitution reactions. libretexts.org

Commonly used bases for the dehydrobromination of α-bromo ketones include:

Pyridine (B92270): When heated in pyridine, this compound undergoes elimination to yield 2-methyl-2-cyclohexenone. libretexts.orglibretexts.orgpressbooks.pub Pyridine acts as a sterically hindered base, promoting the E2 pathway. libretexts.org

Collidine: 2,4,6-Collidine is another effective base for this transformation. orgsyn.org

Lithium Carbonate: In solvents like dimethylformamide (DMF), lithium carbonate can be used to effect the dehydrohalogenation. orgsyn.org

Sodium Acetate: This base has also been reported for use in the elimination reaction of related 2-halocyclohexanones. oup.comoup.com

The reaction is often carried out at elevated temperatures to facilitate the elimination process. The choice of solvent can also influence the reaction, with polar aprotic solvents sometimes being used.

Table 1: Bases and Conditions for the Elimination of 2-Halo-2-methylcyclohexanones

| Reactant | Base | Solvent | Product | Reference |

| 2-Chloro-2-methylcyclohexanone (B81787) | 2,4,6-Collidine | - | 2-Methyl-2-cyclohexenone | orgsyn.org |

| 2-Chloro-2-methylcyclohexanone | Lithium Chloride | Dimethylformamide | 2-Methyl-2-cyclohexenone | orgsyn.org |

| This compound | Pyridine | - | 2-Methyl-2-cyclohexenone | libretexts.orglibretexts.org |

| 2-Bromo-2-methylcyclohexane-1,3-dione | Sodium Acetate | Various | - | oup.comoup.com |

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This makes it a target for attack by various nucleophiles, leading to substitution reactions. cymitquimica.com

Reactivity of the Carbon-Bromine Bond Towards Various Nucleophiles

The bromine atom in this compound can be displaced by a range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, resulting in an inversion of configuration at the α-carbon. pearson.com However, the steric hindrance around the tertiary carbon and the potential for competing elimination reactions can influence the reaction pathway. uci.edu

Examples of nucleophiles that can react with α-haloketones include:

Amines: Can act as nucleophiles to displace the bromide. pressbooks.pub

Alkoxides: Can lead to substitution products, although they can also act as bases to promote elimination. libretexts.org

Silver Salts: Silver perchlorate (B79767) has been used in reactions with related bromo compounds, facilitating the removal of the bromide ion. rsc.org Silver nitrate (B79036) in water has also been used in reactions with similar halo-cyclohexanes. chegg.com

Intramolecular and Intermolecular Nucleophilic Pathways

Nucleophilic substitution reactions involving this compound and its derivatives can occur through both intermolecular and intramolecular pathways.

Intermolecular Pathways: In an intermolecular reaction, the nucleophile is a separate chemical species that attacks the electrophilic carbon of the α-bromo ketone. The reactions with amines and alkoxides mentioned above are examples of intermolecular processes.

Intramolecular Pathways: If a nucleophilic functional group is present within the same molecule as the α-bromo ketone moiety, an intramolecular cyclization can occur. This process can be a powerful tool for the synthesis of cyclic and bicyclic compounds. For instance, derivatives of this compound could potentially undergo intramolecular reactions if a suitable nucleophile is tethered to the cyclohexane ring. While specific examples for this compound are not detailed in the provided search results, the principle of intramolecular S(_N)2 reactions is well-established in organic chemistry. openstax.org

Stereochemical Outcomes of Substitution Reactions

The stereochemical outcome of nucleophilic substitution reactions at the C2 position of this compound is dictated by the interplay of steric and electronic factors, as well as the nature of the nucleophile and reaction conditions. The presence of a methyl group at the same carbon atom as the bromine significantly influences the accessibility of the electrophilic carbon.

Substitution reactions on α-halo ketones can proceed through either an S_N_1 or S_N_2 mechanism. libretexts.orgpressbooks.pub In an S_N_1 reaction, the rate-determining step is the formation of a planar carbocation intermediate. libretexts.org Consequently, the nucleophile can attack from either face of the carbocation, leading to a racemic or near-racemic mixture of products if the carbon is chiral. libretexts.orgnih.gov For this compound, the tertiary nature of the carbon bearing the bromine atom could favor an S_N_1 pathway, particularly with weak nucleophiles in polar protic solvents. fiveable.meyoutube.com

Conversely, a strong nucleophile in a polar aprotic solvent would favor an S_N_2 mechanism, which involves a backside attack on the electrophilic carbon. fiveable.melibretexts.org This concerted process results in an inversion of configuration at the stereocenter. fiveable.melibretexts.org However, the steric hindrance imposed by the methyl group and the adjacent carbonyl group can impede the backside approach of the nucleophile, potentially slowing down or disfavoring the S_N_2 pathway.

Another important reaction pathway for α-halo ketones is the Favorskii rearrangement, which occurs in the presence of a base. adichemistry.comambeed.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, leading to a ring-contracted carboxylic acid derivative. adichemistry.com The stereochemistry of the starting α-halo ketone influences the formation and subsequent opening of the cyclopropanone ring, thus affecting the stereochemistry of the final product. researchgate.net

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, leading to the formation of halogenated cyclohexanols. The stereochemical course of this reduction is of significant interest.

Formation of Halogenated Cyclohexanols

The reduction of the ketone functionality in this compound yields 2-bromo-2-methylcyclohexanol. Common reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄), are effective for this transformation. odinity.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Studies on the sodium borohydride reduction of 2-halocyclohexanones have shown that the corresponding halohydrins are formed. vu.nlresearchgate.net The presence of the bromine atom influences the reactivity of the carbonyl group. Research indicates that the reaction barrier for hydride addition is higher for 2-halocyclohexanones compared to the unsubstituted cyclohexanone (B45756). vu.nlresearchgate.net

| Reactant | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 2-Bromo-2-methylcyclohexanol |

| 2-Halocyclohexanones | Sodium Borohydride (NaBH₄) | 2-Halocyclohexanols |

Stereoselectivity in Reduction Processes

The reduction of this compound can lead to the formation of two diastereomeric alcohols: cis-2-bromo-2-methylcyclohexanol and trans-2-bromo-2-methylcyclohexanol. The stereoselectivity of this process is governed by the direction of the hydride attack on the carbonyl carbon.

In the reduction of 2-substituted cyclohexanones, the approach of the hydride can be from the axial or equatorial face. odinity.commdma.ch For 2-methylcyclohexanone, reduction with sodium borohydride typically yields a mixture of cis- and trans-2-methylcyclohexanol, with the trans isomer often being the major product due to equatorial attack being sterically favored. odinity.commnstate.edu

However, in the case of 2-halocyclohexanones, electronic effects play a crucial role. Studies on the reduction of 2-chlorocyclohexanone (B41772) and 2-bromocyclohexanone (B1249149) with sodium borohydride have shown a preference for the formation of the cis-halohydrin. vu.nlresearchgate.net This stereochemical outcome is rationalized by the preferred axial attack of the hydride. The inclusion of an explicit solvent molecule in theoretical calculations is crucial to accurately model the experimentally observed stereoselectivities. vu.nl The interaction between the polar halogen substituent and the solvent can influence the conformational preference of the starting ketone and the transition state of the reduction.

The following table summarizes the observed product distribution in the reduction of 2-halocyclohexanones:

| Substrate | Product Ratio (cis : trans) |

| 2-Chlorocyclohexanone | Predominantly cis |

| 2-Bromocyclohexanone | Predominantly cis |

Rearrangement Reactions

Under certain conditions, this compound can undergo skeletal rearrangements, leading to the formation of isomeric products.

Hydride Shifts and Skeletal Rearrangements (e.g., to 2-Bromo-6-methylcyclohexanone)

A notable rearrangement of this compound involves the migration of a hydride ion, leading to the formation of 2-bromo-6-methylcyclohexanone. brainly.com This type of rearrangement is often driven by the formation of a more stable intermediate. While the direct rearrangement has been discussed in the context of the synthesis of these isomers from 2-methylcyclohexanone, it highlights the potential for such transformations. brainly.com The process can be conceptualized as a 1,2-hydride shift. byjus.comlibretexts.org

Mechanistic Rationalization of Rearrangement Products

The rearrangement of this compound to 2-bromo-6-methylcyclohexanone can be rationalized through the formation of a carbocation intermediate. byjus.comlibretexts.orgmasterorganicchemistry.com Under acidic conditions or upon thermal activation, the bromine atom can depart as a bromide ion, generating a tertiary carbocation at the C2 position.

This initial carbocation is relatively stable. However, a 1,2-hydride shift from the adjacent C6 position to the C2 carbon would result in the formation of a new carbocation at C6. This new carbocation is a secondary carbocation, which is generally less stable than a tertiary carbocation. Therefore, a simple hydride shift from a more stable to a less stable carbocation is thermodynamically unfavorable under standard conditions.

An alternative mechanism could involve the formation of an enol or enolate intermediate under appropriate conditions. openstax.orglibretexts.org The formation of the enol of this compound would create a double bond between C1 and C2. Protonation of this double bond could potentially lead to a carbocation at C2, which could then undergo rearrangement. However, the most plausible driving force for the rearrangement to the 6-bromo isomer likely involves a more complex pathway or specific reaction conditions that favor the formation of the thermodynamically less stable product, possibly through kinetic control or subsequent reactions that trap the rearranged isomer. For instance, the formation of 2-bromo-6-methylcyclohexanone has been noted as a product in the bromination of 2-methylcyclohexanone under certain conditions, suggesting that the reaction pathway can be influenced to favor the rearranged product. chemsrc.com

Utilization as a Synthetic Precursor

This compound is a versatile reagent in organic synthesis, primarily owing to the presence of two key reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group. This dual reactivity allows it to serve as a valuable precursor for the construction of more intricate molecular frameworks and for the strategic introduction of various functional groups.

Building Block for Complex Organic Molecular Architectures

The rigid cyclic structure of this compound, combined with its reactive handles, makes it an excellent starting material for the synthesis of complex organic molecules. It provides a pre-formed six-membered ring, which is a common motif in many natural products and pharmaceutically active compounds. Through a variety of chemical transformations, this simple bromoketone can be elaborated into significantly more complex structures.

One of the primary applications of this compound as a building block is in reactions that form new carbon-carbon and carbon-heteroatom bonds at the α-position. The bromine atom can be displaced by a wide range of nucleophiles, leading to the formation of more substituted cyclohexanone derivatives. These reactions are often the first step in a longer synthetic sequence.

For instance, the reaction of this compound with appropriate reagents can lead to the formation of various cyclic and acyclic compounds. Some examples of molecules synthesized from this compound are listed in the table below.

| Starting Material | Product | Transformation |

| This compound | 2-Methyl-2-cyclohexen-1-one | Elimination |

| This compound | 3-Hydroxy-2-methyl-2-cyclohexen-1-one | Elimination and Oxidation |

| This compound | 6-Oxoheptanoic acid | Ring-opening reaction |

These transformations highlight the utility of this compound in accessing a variety of molecular scaffolds. The ability to undergo ring-opening reactions, such as the one leading to 6-oxoheptanoic acid, further expands its versatility as a precursor for acyclic molecules with defined stereochemistry and functionality.

Introduction of Diverse Functional Groups

A key feature of this compound in synthesis is its role as a precursor for introducing a wide array of functional groups into a molecule. libretexts.org The carbon-bromine bond is relatively weak and polarized, making the α-carbon susceptible to attack by nucleophiles. This allows for the substitution of the bromine atom with various other atoms and groups, thereby diversifying the functionality of the cyclohexanone ring. libretexts.org

The ketone functional group itself can also be a site for further reactions. uniroma1.itlibretexts.org It can be reduced to an alcohol, converted to an enolate, or reacted with organometallic reagents to add further complexity. The interplay between the reactivity of the α-bromo position and the carbonyl group allows for a rich and varied chemistry.

The introduction of different functional groups can be achieved through several reaction types, including:

Nucleophilic Substitution: A wide range of nucleophiles can displace the bromide ion. This includes alkoxides to form α-alkoxy ketones, amines to form α-amino ketones, and thiolates to form α-thio ketones.

Elimination Reactions: Treatment with a base can lead to the elimination of HBr, forming the α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one. This product contains a new functional group (an alkene) which can be further functionalized. libretexts.org

Rearrangement Reactions: Under certain conditions, particularly with strong Lewis acids or bases, this compound can undergo rearrangements to form different cyclic or acyclic products. The Favorskii rearrangement, for example, would lead to the formation of a cyclopentanecarboxylic acid derivative.

The table below summarizes some of the functional groups that can be introduced using this compound as a starting material.

| Reagent | Functional Group Introduced | Product Type |

| Sodium methoxide | Methoxy group (-OCH3) | α-Methoxy ketone |

| Ammonia | Amino group (-NH2) | α-Amino ketone |

| Sodium thiophenoxide | Thiophenoxy group (-SPh) | α-Thio ketone |

| Lithium dimethylcuprate | Methyl group (-CH3) | α,α-Dimethylcyclohexanone |

| Sodium cyanide | Cyano group (-CN) | α-Cyano ketone |

The ability to introduce these varied functional groups makes this compound a powerful tool for synthetic chemists, enabling the targeted synthesis of molecules with specific properties and functionalities. libretexts.org

Stereochemistry and Conformational Analysis

Conformational Preferences of the Cyclohexanone (B45756) Ring System in Brominated Derivatives

The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. However, the introduction of substituents at the C2 position, as in 2-bromo-2-methylcyclohexanone, leads to distinct conformational isomers with varying stabilities. The equilibrium between these conformers is a critical aspect of the molecule's chemistry.

In monosubstituted cyclohexanes, a bulky substituent generally prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com For 1-methylcyclohexane, the conformer with the equatorial methyl group is more stable by approximately 1.7 kcal/mol, existing in a 95:5 ratio at room temperature. masterorganicchemistry.com

However, in α-haloketones like 2-bromocyclohexanone (B1249149), the preference can be inverted, a phenomenon known as the alpha-halo ketone effect. youtube.com For 2-bromocyclohexanone itself, the conformer with the axial bromine atom is favored in nonpolar solvents. youtube.comresearchgate.net This preference is often attributed to a combination of steric and electronic factors, including dipole-dipole interactions between the C-Br and C=O bonds. When the bromine is axial, the dipoles are opposed, leading to a lower energy state compared to the equatorial conformer where the dipoles are more aligned. youtube.com

In the case of this compound, two chair conformers exist: one with an axial bromine and equatorial methyl group, and the other with an equatorial bromine and axial methyl group. The conformational equilibrium is determined by the balance between the A-values (a measure of steric bulk) of the methyl and bromo groups and the aforementioned electronic effects. The A-value for a methyl group is significantly larger than that for a bromine atom (1.70 vs 0.43 kcal/mol), suggesting a strong preference for the methyl group to be equatorial. masterorganicchemistry.com This would force the bromine atom into the axial position, an arrangement that is also favored by the electronic stabilization of the alpha-halo ketone effect.

The equilibrium between axial and equatorial conformers is highly sensitive to the solvent environment. The polarity of the solvent can significantly alter the relative stability of the conformers by differentially solvating their dipole moments. youtube.comweebly.com For 2-bromocyclohexanone, nonpolar solvents like carbon tetrachloride (CCl₄) favor the axial conformer, while polar solvents like dimethyl sulfoxide (B87167) (DMSO) stabilize the more polar equatorial conformer. researchgate.net

This trend is well-documented; in CCl₄, the axial conformer of 2-bromocyclohexanone predominates with a population of about 74-80%, whereas in DMSO, the equatorial conformer becomes the major species, with an equilibrium population of 67%. researchgate.net This shift is due to the stabilization of the larger dipole moment of the equatorial conformer by the polar solvent molecules. A similar solvent-dependent equilibrium is expected for this compound.

| Solvent | Axial Conformer Population (%) | Equatorial Conformer Population (%) | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 74% | 26% | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | 30% | 70% | researchgate.net |

Chirality and Enantioselectivity Considerations for this compound

The C2 carbon atom in this compound is a stereocenter, as it is bonded to four different groups: a bromine atom, a methyl group, the carbonyl carbon (C1), and a methylene (B1212753) carbon (C3). libretexts.orglibretexts.org Consequently, the molecule is chiral and can exist as a pair of enantiomers. pressbooks.pubucsb.edu

The synthesis of this compound is commonly achieved through the α-bromination of 2-methylcyclohexanone (B44802). pressbooks.pub This reaction, when catalyzed by acid, proceeds through an enol intermediate. libretexts.orglibretexts.org The formation of the enol involves the loss of chirality at the α-carbon, as it becomes sp²-hybridized and planar. masterorganicchemistry.com The subsequent attack by bromine (Br₂) can occur with equal probability from either face of the planar enol. libretexts.orgmasterorganicchemistry.com This non-selective attack results in the formation of an equal mixture of the (R) and (S) enantiomers, known as a racemic mixture. libretexts.orgfiveable.me

Achieving an enantioselective synthesis, where one enantiomer is produced in excess, requires circumventing the formation of the achiral enol intermediate or controlling the facial selectivity of the subsequent reaction. univpancasila.ac.id Several strategies for asymmetric synthesis could potentially be applied:

Organocatalysis : Chiral amines or Brønsted acids can be used to catalyze the α-functionalization of carbonyl compounds, including halogenation, in an enantioselective manner. univpancasila.ac.id

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the 2-methylcyclohexanone substrate to direct the bromination to one face of the molecule, after which the auxiliary is removed. fiveable.me

Biocatalysis : Ene-reductases have been used for the asymmetric synthesis of chiral cyclohexenones, demonstrating the potential of enzymes to create quaternary stereocenters with high enantioselectivity. acs.org

Heterogeneous Catalysis : Asymmetric hydrogenation of aromatic precursors over chiral catalysts has been shown to produce substituted cyclohexane (B81311) derivatives with high diastereomeric excess, a principle that could be adapted for enantioselective synthesis. nih.gov

Spectroscopic Probes for Conformational Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the conformational analysis of cyclohexanone derivatives. researchgate.netacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the conformational equilibrium. acs.orgacs.org In the proton NMR spectrum, the chemical shifts and coupling constants of the protons adjacent to the bromine-bearing carbon are particularly informative. The width of the signal for the proton at C2 in 2-bromocyclohexanone can indicate the preferred conformation. acs.org Furthermore, long-range couplings, such as the ⁴J(H2, H6) coupling, can give insights into the specific orbital interactions that stabilize certain conformations. ufla.br The analysis of coupling constants at different temperatures and in various solvents allows for the quantitative determination of conformer populations and the energy differences between them. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy is sensitive to the molecular conformation, especially through the carbonyl (C=O) stretching vibration. nih.govdatapdf.com The axial and equatorial conformers of 2-bromocyclohexanone exhibit distinct carbonyl stretching frequencies. researchgate.net The position of the C=O band is influenced by dipole interactions with the adjacent C-Br bond. It has been shown that the molar absorptivities (ε) of the two conformers are different and are also dependent on the solvent. nih.gov For instance, in CCl₄, the ε value for the equatorial conformer is nearly double that of the axial conformer (818 vs. 417 L mol⁻¹ cm⁻¹), while in acetonitrile (B52724) (CH₃CN), the trend is reversed (293 vs. 664 L mol⁻¹ cm⁻¹). nih.gov This highlights that while IR spectroscopy is a powerful auxiliary technique, quantitative analysis requires careful consideration of the specific molar absorptivities of each conformer in each solvent. nih.gov

| Spectroscopic Method | Parameter | Observation and Interpretation | Reference |

|---|---|---|---|

| NMR Spectroscopy | Proton Coupling Constants (J-values) | Solvent-dependent J-values (³JHH, ¹JCH) are used to determine the populations of axial and equatorial conformers in solution. | researchgate.net |

| NMR Spectroscopy | ⁴JHH Long-Range Coupling | Observation of ⁴J(H2,H6) provides evidence for specific orbital interactions (hyperconjugation) contributing to the conformational stability. | ufla.br |

| IR Spectroscopy | Carbonyl Stretching Frequency (νCO) and Molar Absorptivity (ε) | Axial and equatorial conformers have distinct νCO frequencies. | researchgate.net |

| Molar absorptivities are conformer- and solvent-specific (e.g., in CCl₄, ε(eq) = 818, ε(ax) = 417 L mol⁻¹ cm⁻¹). | nih.gov |

Nuclear Magnetic Resonance (NMR) Coupling Constants (e.g., JHH, JCH)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of cyclic molecules. Vicinal (³JHH) and long-range (e.g., ⁴JHH) proton-proton coupling constants, as well as one-bond (¹JCH) and longer-range carbon-proton coupling constants, are particularly sensitive to the dihedral angles between the coupled nuclei, as described by the Karplus equation.

For 2-bromocyclohexanone, the analysis of the ³JHH coupling constants of the proton at C2 with the adjacent methylene protons at C3 provides a quantitative measure of the conformational equilibrium. rsc.org In the chair conformation, the dihedral angles between an axial proton and its axial and equatorial neighbors are approximately 180° and 60°, respectively, leading to large and small coupling constants. Conversely, an equatorial proton will have two gauche relationships (approximately 60°) to its neighbors, resulting in two small coupling constants.

In the case of this compound, the proton at C2 is replaced by a methyl group, precluding the direct measurement of ³JHH couplings at this position. However, the analysis of the coupling patterns of the protons on the adjacent carbons (C6 and C3) can still provide valuable information about the ring's conformation.

Long-range coupling constants, such as the ⁴JHH "W-coupling," can also be diagnostic. In cyclohexanone systems, a ⁴J coupling is sometimes observed between protons in a "W" arrangement (e.g., H-C-C-C-H). For instance, in 2-bromocyclohexanone, a long-range coupling (⁴JH2,H6) has been observed and is attributed to both the W-type coupling in the axial conformer and a diaxial spin-spin coupling in the equatorial conformer. researchgate.net The presence or absence of such couplings in the spectrum of this compound could provide insights into its preferred conformation.

Table 1: Representative NMR Coupling Constants for Conformational Analysis of Substituted Cyclohexanones (Model Compound: 2-Bromocyclohexanone)

| Coupling Constant | Conformer | Dihedral Angle (approx.) | Expected Value (Hz) |

| ³J(H_ax, H_ax) | Axial | 180° | 10 - 13 |

| ³J(H_ax, H_eq) | Axial | 60° | 2 - 5 |

| ³J(H_eq, H_ax) | Equatorial | 60° | 2 - 5 |

| ³J(H_eq, H_eq) | Equatorial | 60° | 2 - 5 |

| ⁴J(H_eq, H_eq) | W-coupling | - | 1 - 2 |

Note: This table is based on typical values for substituted cyclohexanes and serves as a reference for the principles of conformational analysis using NMR. The actual values for this compound may vary.

Infrared (IR) Spectroscopy for Carbonyl Band Analysis

Infrared (IR) spectroscopy is another valuable technique for the conformational analysis of α-haloketones. The stretching frequency of the carbonyl group (νC=O) is sensitive to the local electronic environment, which is influenced by the conformation of the adjacent α-substituent.

For α-halocyclohexanones, the position of the carbonyl absorption band can differ for the axial and equatorial conformers. Generally, the C=O stretching frequency is higher when the halogen is in the equatorial position compared to when it is in the axial position. This difference arises from the interaction of the C-X bond dipole with the C=O bond dipole. In the equatorial conformer, the dipoles are more aligned, leading to a higher frequency (field effect). In the axial conformer, the dipoles are opposed, resulting in a lower frequency.

In a study of 2-bromocyclohexanone, the carbonyl stretching frequency was used to assess the conformational equilibrium in various solvents. researchgate.net The presence of two distinct carbonyl bands in the IR spectrum can sometimes allow for the direct observation and quantification of both conformers in equilibrium. For 2-bromocyclohexanone, the conformer with the axial bromine exhibits a lower νC=O, while the equatorial conformer shows a higher νC=O. The relative intensities of these bands change with solvent polarity, reflecting the shift in the conformational equilibrium. researchgate.net

For this compound, a vapor-phase IR spectrum is available in the PubChem database, but a detailed analysis of the carbonyl band in different solvents to determine the conformational equilibrium has not been extensively reported. nih.gov The introduction of the methyl group at C2 would likely influence the precise frequencies of the carbonyl stretch for each conformer due to its electronic and steric effects. However, the general principle of a higher frequency for the equatorial bromine conformer is expected to hold.

Table 2: Representative Carbonyl Stretching Frequencies for Conformational Analysis of 2-Halocyclohexanones

| Conformer (of 2-bromocyclohexanone) | Solvent | Carbonyl Stretching Frequency (νC=O) (cm⁻¹) |

| Axial Bromine | Nonpolar (e.g., CCl₄) | Lower frequency |

| Equatorial Bromine | Polar (e.g., CH₃CN) | Higher frequency |

Note: This table illustrates the general trend observed for 2-bromocyclohexanone. The specific frequencies for this compound would need to be determined experimentally.

Advanced Spectroscopic Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In 2-bromo-2-methylcyclohexanone, the spectrum is characterized by distinct signals for the methyl group and the methylene (B1212753) protons of the cyclohexane (B81311) ring.

The methyl (CH₃) protons at the C2 position typically appear as a singlet in the spectrum because there are no adjacent protons to cause splitting. This signal is usually found in the range of δ 1.5-2.0 ppm. The absence of coupling confirms its attachment to the quaternary C2 carbon.

The protons on the cyclohexane ring (at positions C3, C4, C5, and C6) are chemically non-equivalent and exhibit complex splitting patterns due to both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. These signals typically appear as overlapping multiplets in the region of δ 1.7 to 3.0 ppm. Protons closer to the electron-withdrawing carbonyl group (e.g., at C6) are shifted further downfield. researchgate.net Long-range coupling, such as the 'W-coupling' often seen in cyclohexane systems, can further complicate the spectra. organicchemistrydata.org The specific chemical shifts and coupling constants (J-values) are sensitive to the conformation of the ring. researchgate.net

Table 1: Typical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₃ (C2) | ~1.8 | Singlet (s) | N/A |

| -CH₂- (Ring) | ~1.7 - 3.0 | Multiplet (m) | Complex |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The most downfield signal belongs to the carbonyl carbon (C=O) at C1, typically appearing around 200-210 ppm, which is characteristic of ketones. libretexts.org The quaternary carbon at C2, bonded to both the bromine and the methyl group, is also significantly deshielded and appears around 60-70 ppm. docbrown.info The carbon of the methyl group (CH₃) gives a signal in the aliphatic region, typically between 25-35 ppm. The four methylene carbons (CH₂) of the ring produce signals in the range of 20-45 ppm. The carbon adjacent to the carbonyl (C6) is generally shifted further downfield compared to the others due to the inductive effect of the oxygen atom. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~205 |

| C2 (C-Br) | ~65 |

| C3, C4, C5 | ~20 - 40 |

| C6 | ~40 - 45 |

| -CH₃ | ~30 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from the complex cyclohexane ring system.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY spectra would show correlations between the protons on C3 and C4, C4 and C5, and C5 and C6. This allows for tracing the connectivity of the proton network around the ring, helping to differentiate the individual methylene groups. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon. Similarly, it would link the signals of the methylene protons to their corresponding methylene carbon signals, providing definitive C-H bond correlations and confirming the assignments made from the 1D spectra. researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₇H₁₁⁷⁹BrO]⁺ and another, two mass units higher, for [C₇H₁₁⁸¹BrO]⁺. miamioh.edu

The fragmentation of this compound under electron impact (EI) ionization follows pathways typical for cyclic ketones and halogenated compounds. arizona.edu Key fragmentation events include:

Loss of the bromine atom : A prominent peak corresponding to the [M-Br]⁺ fragment is expected.

Alpha-cleavage : Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. arizona.edu This can lead to the loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄).

Loss of HBr : The elimination of a molecule of hydrogen bromide can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Identity of Fragment | Significance |

| 190/192 | [C₇H₁₁BrO]⁺ | Molecular ion (M⁺), shows 1:1 isotopic pattern for Bromine |

| 111 | [M - Br]⁺ | Loss of the bromine radical |

| 83 | [C₆H₁₁]⁺ | Subsequent loss of CO from the [M-Br]⁺ fragment |

| 109 | [M - HBr]⁺ | Loss of hydrogen bromide |

Note: m/z values are based on the ⁷⁹Br isotope for fragments containing bromine.

X-ray Crystallography for Solid-State Structural Determination (of derivatives)

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While this compound itself is a liquid, solid derivatives can be synthesized and analyzed to infer structural features.

Studies on substituted cyclohexanone (B45756) derivatives have been conducted to determine their crystal structures. bas.bg For example, the crystal structure of a bromo-containing menthone derivative, which shares the substituted cyclohexane ring, was determined by single-crystal X-ray crystallography. researchgate.net Such analyses reveal that the six-membered ring typically adopts a chair conformation to minimize steric strain. The analysis would precisely define the orientation of the substituents (bromo and methyl groups) as either axial or equatorial. In related polysubstituted cyclohexanone derivatives, the ring has been observed in distorted half-chair or chair conformations depending on the nature and position of the substituents. bas.bg This technique offers the most definitive evidence for the stereochemical and conformational aspects of the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2-Bromo-2-methylcyclohexanone. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org For substituted cyclohexanones, DFT methods are employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. uomustansiriyah.edu.iq Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to predict the energy and reactivity of molecules like this compound. researchgate.net

For the 2-halocyclohexanone series, calculations at the HF/6–31 g(d,p) and MP2 levels have been used to determine the energies of the conformers. researchgate.net These calculations contribute to understanding the relative stability of the axial versus the equatorial position of the bromine atom. Interestingly, while the calculated vapor state conformer energies for 2-fluoro- and 2-chlorocyclohexanone (B41772) show complete agreement with experimental data, the results for the bromo- and iodo- derivatives are not in as good agreement with experimental findings. rsc.org This suggests that for heavier halogens like bromine, more complex electronic effects may be at play that are challenging to model accurately even with these sophisticated methods.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of the different conformations a molecule can adopt by simulating its dynamic behavior. For a flexible molecule like this compound, MD simulations could provide insight into the conformational landscape, the barriers to rotation, and the equilibrium between different chair and boat conformations. However, specific studies applying molecular dynamics simulations to this compound are not prominent in the reviewed scientific literature.

Modeling of Reaction Transition States and Reaction Coordinate Analysis

Understanding the mechanism of chemical reactions, such as the synthesis of this compound, involves modeling the transition states and analyzing the reaction coordinate. The synthesis of this compound from 2-methylcyclohexanone (B44802) involves a regioselective bromination reaction. brainly.comchegg.com

The reaction proceeds through an enol or enolate intermediate. brainly.com Computational modeling can be used to calculate the energies of the possible transition states, providing insight into why the reaction is regioselective. The stability of the transition state intermediate determines the final product, with the bromine atom adding to the more substituted alpha-carbon. brainly.com This selectivity is influenced by factors such as steric hindrance from the methyl group and the electronic stabilization of the transition state. brainly.com Analysis of the reaction coordinate diagram, which plots energy against the progress of the reaction, can reveal the activation energy barriers for competing pathways, explaining why 1-bromo-1-methylcyclohexane (B3058953) is the major product in related addition reactions. pearson.com

Prediction of Spectroscopic Parameters

Quantum chemical methods are also a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For this compound, computational methods can predict various spectroscopic parameters:

Infrared (IR) Spectra: Calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in an IR spectrum, such as the characteristic carbonyl (C=O) stretch. Comparing the calculated spectrum with the experimental one can help confirm the structure and assign spectral features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts and coupling constants. For conformational analysis, calculated coupling constants for distinct conformers can be compared with experimental values to determine the equilibrium populations of each conformer. rsc.org

Application of Solvation Theory in Conformational Studies

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation theory, combined with quantum chemical calculations, is used to study these effects. researchgate.net For 2-halocyclohexanones, this combined approach allows for the determination of the conformational equilibria in various solvents. rsc.org

By analyzing the solvent dependence of NMR coupling constants and applying solvation theory using DFT-calculated geometries, researchers can determine the free energy difference between the equatorial and axial conformers. researchgate.net Studies on the closely related 2-bromocyclohexanone (B1249149) show a dramatic shift in the conformational equilibrium with solvent polarity. In the vapor phase, the conformer with the axial bromine is more stable, but this preference decreases in non-polar solvents and reverses in polar solvents. researchgate.net

| Medium | Energy Difference (Eeq - Eax) (kcal/mol) | Axial Conformer Population (%) |

|---|---|---|

| Vapor Phase | 1.15 | ~13% |

| Carbon Tetrachloride (CCl4) | 0.6 | ~26% |

| Dimethyl Sulfoxide (B87167) (DMSO) | -0.5 | ~70% |

Broader Research Applications and Future Directions

Integration of 2-Bromo-2-methylcyclohexanone in Multi-Step Organic Synthesis Schemes

This compound is a versatile intermediate in multi-step organic synthesis, primarily due to the reactivity imparted by the bromine atom at the α-position to the carbonyl group. This functionality allows for its transformation into a variety of other useful compounds.

A significant application of this compound is its use in the synthesis of α,β-unsaturated ketones. Through a process called dehydrobromination, which involves treatment with a base, this compound can be converted to 2-methyl-2-cyclohexenone. libretexts.orglibretexts.org This reaction typically proceeds via an E2 elimination pathway. libretexts.orglibretexts.org The resulting α,β-unsaturated ketone is a valuable intermediate in its own right, serving as a key precursor in various synthetic endeavors, including the synthesis of natural products and other complex molecules. For instance, 2-methylcyclohexanone (B44802) can be brominated to yield this compound, which is then heated in the presence of a non-nucleophilic base like pyridine (B92270) to furnish 2-methyl-2-cyclohexenone. libretexts.orglibretexts.org

Furthermore, α-haloketones such as this compound are pivotal precursors in the synthesis of a wide array of heterocyclic compounds containing nitrogen, sulfur, and oxygen. cymitquimica.com The presence of two electrophilic centers, the α-carbon and the carbonyl carbon, allows for reactions with various nucleophiles to construct different ring systems.

Another important transformation involving α-haloketones is the Favorskii rearrangement , which converts them into carboxylic acid derivatives. wikipedia.orgadichemistry.com In the case of cyclic α-haloketones like this compound, this rearrangement leads to a ring contraction, yielding a cyclopentanecarboxylic acid derivative. adichemistry.comvaia.com The reaction is typically carried out in the presence of a base, such as a hydroxide (B78521) or an alkoxide. wikipedia.orgadichemistry.com The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org This rearrangement offers a powerful method for accessing five-membered ring systems from readily available six-membered rings.

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridine, heat | 2-Methyl-2-cyclohexenone | Dehydrobromination |

| This compound | Sodium hydroxide (aq) | Methylcyclopentanecarboxylic acid | Favorskii Rearrangement |

Development of Greener Synthetic Pathways for α-Haloketones

Traditional methods for the synthesis of α-haloketones often rely on the use of hazardous reagents like elemental bromine (Br₂) and generate significant amounts of waste, prompting the development of more environmentally benign alternatives. organic-chemistry.org Research in this area is focused on improving the atom economy and reducing the environmental impact of these important transformations.

One promising "greener" approach is the use of electrochemical methods . tandfonline.com Electrochemical synthesis offers a catalyst-free and often milder alternative to traditional bromination. For example, the α-bromination of alkyl aryl ketones has been effectively achieved using constant-current electrolysis in the presence of hydrobromic acid (HBr) in acetonitrile (B52724). tandfonline.com This method provides the desired monobrominated products in excellent yields and avoids the need for harsh catalysts or initiators. tandfonline.com Similar electrochemical protocols have been developed for the synthesis of 2-bromoethyl and 2-iodoethyl ketones from cyclopropanols and magnesium halides, showcasing the versatility of electrosynthesis in generating α-halo ketones. thieme-connect.com

Photocatalysis represents another significant advancement in the green synthesis of α-haloketones. beilstein-journals.orgresearchgate.net Visible-light-mediated photocatalysis allows for the activation of substrates under mild conditions, often at room temperature. For instance, mesoporous graphitic carbon nitride (mpg-C₃N₄) has been employed as a heterogeneous photocatalyst for various functionalization reactions. beilstein-journals.org Photocatalytic methods can utilize safer bromine sources and reduce the energy consumption associated with traditional thermal reactions. The development of photocatalytic systems for the selective bromination of ketones like 2-methylcyclohexanone is an active area of research.

The use of alternative brominating agents and catalytic systems is also being explored. Systems such as hydrogen peroxide (H₂O₂)-HBr have been investigated for the bromination of ketones in aqueous media, which is considered a green solvent. nih.gov

Table 2: Comparison of Synthetic Methods for α-Haloketones